![molecular formula C15H28O3Si B11839931 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-09-6](/img/structure/B11839931.png)
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is an organic compound that features a cyclobutanone core substituted with an ethoxycyclohexyl group and a trimethylsilyloxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.
Introduction of the Ethoxycyclohexyl Group: This step might involve the alkylation of the cyclobutanone core using ethoxycyclohexyl halides under basic conditions.
Attachment of the Trimethylsilyloxy Group: This can be done through silylation reactions using trimethylsilyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: The ethoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or halide ions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutanone carboxylic acids, while reduction could produce cyclobutanol derivatives.
科学的研究の応用
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one could have various applications in scientific research:
Chemistry: As a building block in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- 2-(1-Ethoxycyclohexyl)-2-hydroxycyclobutan-1-one
特性
CAS番号 |
69152-09-6 |
|---|---|
分子式 |
C15H28O3Si |
分子量 |
284.47 g/mol |
IUPAC名 |
2-(1-ethoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H28O3Si/c1-5-17-14(10-7-6-8-11-14)15(12-9-13(15)16)18-19(2,3)4/h5-12H2,1-4H3 |
InChIキー |
FEXXBJNRDHSRGE-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)

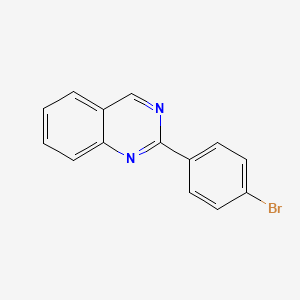
![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
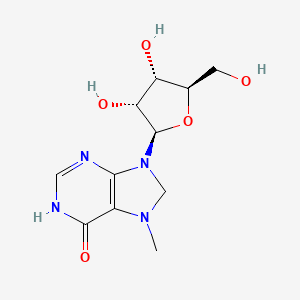
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)

![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
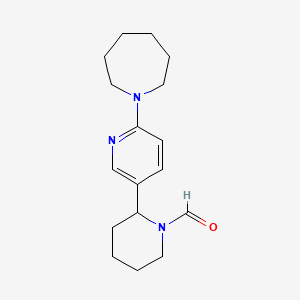
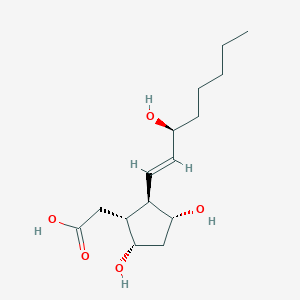
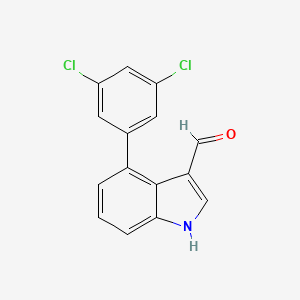
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

